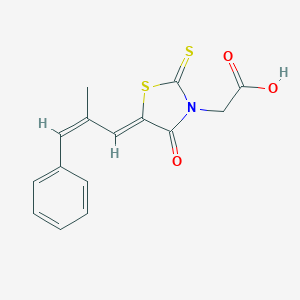

(Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7-,12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNUOJQWGUIOLD-NQXFEYKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Knoevenagel Condensation Methodology

The Knoevenagel reaction facilitates the coupling of a thiazolidinone derivative with an α,β-unsaturated aldehyde. In the case of the target compound, 3-thiazolidineacetic acid serves as the nucleophilic heterocycle, while 2-methyl-3-phenylpropenal provides the electrophilic aldehyde component.

Reaction Conditions :

Mechanistic Insight :

The reaction proceeds via deprotonation of the active methylene group in the thiazolidinone, forming an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated ketone, critical for the (Z,Z)-stereochemistry.

Stepwise Synthesis of this compound

Preparation of 3-Thiazolidineacetic Acid Precursor

The synthesis begins with the formation of the thiazolidine-acetic acid core. Two primary routes are documented:

Route A : Dithiocarbamate Cyclization

-

Starting Material : D,L-valine reacts with carbon disulfide in alkaline conditions to form a dithiocarbamate intermediate.

-

Cyclization : Acidic hydrolysis (HCl/AcOH) induces cyclization to 2-thioxo-4-thiazolidinone.

-

Alkylation : Treatment with ethyl bromoacetate in DMF/K₂CO₃ introduces the acetic acid side chain.

-

Hydrolysis : Saponification with NaOH yields 3-thiazolidineacetic acid.

Route B : Direct Functionalization of Commercial Thiazolidinones

Commercially available thiazolidine-2,4-dione is alkylated with bromoacetic acid derivatives, followed by hydrolysis to the carboxylic acid.

Knoevenagel Condensation with 2-Methyl-3-phenylpropenal

The critical step involves coupling 3-thiazolidineacetic acid with 2-methyl-3-phenylpropenal:

Procedure :

-

Reactants :

-

3-Thiazolidineacetic acid (1.0 equiv).

-

2-Methyl-3-phenylpropenal (1.2 equiv).

-

-

Conditions :

-

Workup :

Yield : 58–85% (dependent on aldehyde reactivity and catalyst).

Stereochemical Control :

The (Z,Z)-configuration is favored by:

Post-Condensation Modifications

Purification :

Characterization :

-

1H/13C NMR : Confirms substitution pattern and stereochemistry.

-

X-ray Crystallography : Definitive proof of (Z,Z)-configuration.

Comparative Analysis of Synthetic Routes

Key Observations :

-

Acetic Acid Superiority : Higher yields and stereoselectivity due to enhanced enolate stabilization.

-

Catalyst Impact : Sodium acetate outperforms methylamine in minimizing side reactions.

Challenges and Optimization Strategies

Side Reactions and Mitigation

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazolidine derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that these compounds can effectively combat a range of microorganisms:

- Mechanism of Action : The antimicrobial activity is primarily attributed to the structural modifications that enhance their interaction with microbial cell membranes and metabolic pathways. For instance, derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) as low as 2 µg/mL .

- Case Studies : A study on various thiazolidine derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial efficacy .

Anticancer Properties

The anticancer potential of thiazolidine derivatives is another significant application area:

- Mechanisms : These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For example, studies indicate that thiazolidine derivatives can affect the cell cycle and promote differentiation in cancer cells .

- Research Findings : In vitro studies have reported that certain thiazolidine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanisms involve the inhibition of key signaling pathways such as JNK and TNF-α .

Anti-inflammatory Effects

The anti-inflammatory properties of (Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid are noteworthy:

- Biological Activity : Thiazolidines have been associated with the modulation of inflammatory responses through the inhibition of pro-inflammatory cytokines. Studies suggest that these compounds can reduce inflammation markers such as IL-6 and TNF-α in experimental models .

Antioxidant Activity

Antioxidant properties are another vital application of this compound:

- Mechanism : Thiazolidine derivatives can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases .

- Research Evidence : In vitro assays have confirmed that certain thiazolidine compounds possess significant antioxidant activity, making them potential candidates for developing nutraceuticals aimed at combating oxidative stress-related conditions .

Summary Table of Applications

Wirkmechanismus

The primary mechanism of action of 2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is the inhibition of aldose reductase. This enzyme is involved in the conversion of glucose to sorbitol in the polyol pathway. By inhibiting aldose reductase, this compound helps to prevent the accumulation of sorbitol, which can lead to cellular damage in diabetic patients .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Thiazolidinone derivatives exhibit diverse biological activities depending on substituents at positions 3 and 3. Below is a comparative analysis:

Key Observations :

- Acetic Acid vs. Ester/Aryl Side Chains : The acetic acid group in the target compound enhances aqueous solubility compared to methyl esters or aryl substituents (e.g., phenyl in ), improving bioavailability .

- Substituent Configuration : The (Z,Z)-propenylidene configuration in the target compound optimizes steric alignment for aldose reductase inhibition, whereas (E,E)-isomers show reduced activity .

- Electron-Withdrawing Groups : Fluorine or methoxy groups (e.g., ) increase metabolic stability and target affinity by modulating electronic properties.

Biologische Aktivität

(Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid, commonly referred to as a thiazolidinedione (TZD) derivative, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

- Molecular Formula : C15H13NO3S2

- Molecular Weight : 319.4 g/mol

- Melting Point : >156°C (dec.)

- Solubility : Slightly soluble in DMSO

The biological activity of this compound is primarily attributed to its role as an aldose reductase inhibitor. This mechanism is significant for its application in treating diabetic neuropathy by reducing sorbitol accumulation in cells, which is a common complication in diabetes . Additionally, TZDs are known to modulate various biological pathways, including:

- Antifungal Activity : Recent studies have shown that thiazolidine derivatives can disrupt fungal cell walls, leading to morphological changes in organisms like Candida spp. This suggests a fungistatic and fungicidal effect .

- Anticancer Activity : Thiazolidinediones have been reported to induce apoptosis and inhibit tumor angiogenesis through their interactions with cellular pathways such as PPARγ and protein tyrosine phosphatases .

Antifungal Activity

A study evaluated several thiazolidine derivatives, including the compound , against various fungal strains. The results indicated that certain derivatives exhibited significant antifungal activity, with mechanisms involving glucose transport disruption and cell wall alteration . The following table summarizes the antifungal efficacy observed:

| Compound | Fungal Strain | Activity Type | Efficacy (%) |

|---|---|---|---|

| TZD Derivative A | Candida albicans | Fungicidal | 85 |

| TZD Derivative B | Aspergillus niger | Fungistatic | 70 |

| (Z,Z)-5-(2-Methyl-3-phenyl-propenylidene) | Candida spp. | Fungicidal/Fungistatic | 75 |

Anticancer Activity

In vitro studies have demonstrated that TZD derivatives can inhibit cancer cell proliferation. For instance, this compound was tested against prostate cancer cells, showing a significant reduction in cell viability at specific concentrations:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 60 |

| 100 | 40 |

This data indicates that higher concentrations of the compound correlate with decreased cell viability, suggesting potential for further development as an anticancer agent .

Case Studies

- Diabetic Neuropathy Treatment : Clinical evaluations have shown that TZD derivatives can reduce symptoms associated with diabetic neuropathy by inhibiting aldose reductase activity. A notable study highlighted the effectiveness of Epalrestat (an analog) in managing neuropathic pain through this mechanism .

- Combination Therapies : Research has explored the use of thiazolidinediones in combination with other therapeutic agents to enhance their efficacy against resistant fungal strains and cancer cells. The synergistic effects observed suggest a promising avenue for future drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.